2-Benzyl-3-methyl-2,3-dihydro-1H-1,2,4-triazole
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Overview
Description
2-Benzyl-3-methyl-2,3-dihydro-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-2,3-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the cyclization process, resulting in the formation of the triazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methyl-2,3-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized triazoles with different properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent, including its use in the design of new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methyl-2,3-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound without the benzyl and methyl groups.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Benzyltriazole: A triazole derivative with a benzyl group but lacking the methyl group.
Uniqueness
2-Benzyl-3-methyl-2,3-dihydro-1H-1,2,4-triazole is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other triazole derivatives.
Properties
CAS No. |
403855-40-3 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-benzyl-3-methyl-1,3-dihydro-1,2,4-triazole |
InChI |
InChI=1S/C10H13N3/c1-9-11-8-12-13(9)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) |
InChI Key |
UNYQQQKKQVJCRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=CNN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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